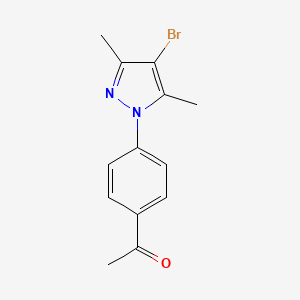

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole

Übersicht

Beschreibung

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound “1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole” are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the body, into choline and acetate .

Mode of Action

The compound interacts with its targets by inhibiting their activities

Biochemical Pathways

The compound affects the biochemical pathways associated with the carbonic anhydrase and acetylcholinesterase enzymes . By inhibiting these enzymes, the compound can disrupt the normal biochemical processes in which these enzymes play a role. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, affecting nerve signal transmission.

Result of Action

The compound shows a highly potent inhibitory effect toward acetylcholinesterase and carbonic anhydrases . This could potentially lead to changes in nerve signal transmission (due to increased acetylcholine levels) and disruptions in the balance of carbon dioxide and bicarbonate in the body.

Biochemische Analyse

Biochemical Properties

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of carbonic anhydrase (hCA) and acetylcholinesterase (AChE) enzymes . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with cell cycle progression and inducing apoptosis

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of hCA and AChE enzymes, leading to their inhibition . Additionally, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and continued modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted via the renal and hepatic pathways . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells and distribution to target tissues . Additionally, its binding to plasma proteins influences its bioavailability and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and modulation of cellular processes.

Biologische Aktivität

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O. The presence of the acetyl group and bromine atom enhances its reactivity and biological potential. The pyrazole ring is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have indicated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for related compounds suggest potent anti-inflammatory activity, with some derivatives exhibiting comparable efficacy to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : Studies have explored the anticancer properties of pyrazole derivatives. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Substituents : The presence of electron-withdrawing groups (like bromine) enhances the compound's potency by stabilizing reactive intermediates during biochemical interactions.

- Positioning of Functional Groups : The para position of substituents on the phenyl ring has been found to be more favorable for biological activity compared to ortho or meta positions .

Antimicrobial Study

A case study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, supporting its potential use as an antimicrobial agent .

Anti-inflammatory Assessment

In a model of carrageenan-induced paw edema in rats, derivatives similar to this compound were administered. The results showed a marked reduction in swelling compared to control groups, highlighting the compound's anti-inflammatory capabilities .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Cancer Research

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT-116 (Colorectal Cancer)

The compound induces apoptosis and disrupts cell cycle progression in these cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| HCT-116 | 20 | Disrupts cell cycle progression |

Neuropharmacology

Due to its inhibition of acetylcholinesterase, this compound may have applications in neuropharmacology. It could be developed as a treatment for conditions characterized by cholinergic deficits, such as:

- Alzheimer's Disease

- Amyotrophic Lateral Sclerosis (ALS)

Studies indicate that the compound enhances cognitive function in animal models by increasing acetylcholine levels in the synaptic cleft.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the effects of this compound on AChE activity in vitro. The results showed a significant reduction in AChE activity at concentrations above 10 µM, indicating its potential as a therapeutic agent for Alzheimer's disease management.

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated that at 15 µM concentration, there was a notable decrease in cell viability for both MCF-7 and HCT-116 cells after 48 hours of treatment.

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is essential to consider its toxicity profile. At higher doses, it may exhibit hepatotoxicity and nephrotoxicity in animal models. Careful dosing and further studies are required to establish safe therapeutic windows.

Eigenschaften

IUPAC Name |

1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBKHPUGGSUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675099 | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-98-3 | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.